Bis(4-methylphenyl)iodonium hexafluorophosphate

Catalog No.
S688440
CAS No.
60565-88-0
M.F
C14H14F6IP
M. Wt
454.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methylphenyl)iodonium hexafluorophosphate

CAS Number

60565-88-0

Product Name

Bis(4-methylphenyl)iodonium hexafluorophosphate

IUPAC Name

bis(4-methylphenyl)iodanium;hexafluorophosphate

Molecular Formula

C14H14F6IP

Molecular Weight

454.13 g/mol

InChI

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1

InChI Key

LHLVGWWCRPPKBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F

Organic Synthesis

Bis(4-methylphenyl)iodonium hexafluorophosphate serves as a valuable reagent in organic synthesis due to its ability to act as a source of electrophilic iodine (I+). This property enables various organic transformations, including:

  • C-H arylation

    This reaction involves the introduction of an aryl group (derived from an aromatic ring) directly onto a carbon-hydrogen (C-H) bond. Bis(4-methylphenyl)iodonium hexafluorophosphate serves as a mild and efficient arylating agent, allowing for the selective arylation of various organic molecules. [Source: Science]

  • Heck reaction

    This reaction involves the formation of carbon-carbon (C-C) bonds between alkenes and alkenes or aryl halides. Bis(4-methylphenyl)iodonium hexafluorophosphate can be employed as the aryl halide component in Heck reactions, enabling the introduction of desired aryl groups into organic molecules. [Source: Chem Commun: ]

  • Sonogashira coupling

    This reaction facilitates the formation of carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides. Bis(4-methylphenyl)iodonium hexafluorophosphate can be used as the aryl halide component in Sonogashira couplings, enabling the introduction of specific aryl groups into complex organic molecules. [Source: Angewandte Chemie International Edition: ]

These are just a few examples, and the versatility of Bis(4-methylphenyl)iodonium hexafluorophosphate as a reagent in organic synthesis continues to be explored in various research endeavors.

Material Science

Bis(4-methylphenyl)iodonium hexafluorophosphate has found applications in material science due to its unique properties:

  • Photoinitiator

    It can act as a photoinitiator, which is a compound that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in photopolymerization processes, where light is used to trigger the formation of polymers. [Source: Journal of Polymer Science Part A: Polymer Chemistry: ]

  • Self-assembled monolayers (SAMs)

    Bis(4-methylphenyl)iodonium hexafluorophosphate can be used to create self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules on a surface that can exhibit unique physical and chemical properties. The use of Bis(4-methylphenyl)iodonium hexafluorophosphate in SAM formation allows for the tailoring of surface properties for specific applications. [Source: Langmuir: ]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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